13b-Hydroxy-1-one Epinastine

Catalog No.
S14390483
CAS No.
M.F
C16H13N3O2
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13b-Hydroxy-1-one Epinastine

Product Name

13b-Hydroxy-1-one Epinastine

IUPAC Name

3-amino-6-hydroxy-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-5-one

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C16H13N3O2/c17-15-18-14(20)16(21)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)19(15)16/h1-8,21H,9H2,(H2,17,18,20)

InChI Key

HGWDYWYUMAZBMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3(C(=O)N=C(N3C4=CC=CC=C41)N)O

13b-Hydroxy-1-one Epinastine, commonly referred to simply as Epinastine, is a potent antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis. It is classified as a selective histamine H1 receptor antagonist, which means it effectively blocks the action of histamine, a chemical responsible for allergic symptoms. The compound is chemically characterized by its structure, which includes a dibenzo[c,f]imidazo[1,5-a]azepine core. Epinastine exhibits a multi-faceted mechanism of action, stabilizing mast cells and inhibiting the release of histamine and other inflammatory mediators from these cells, thus providing relief from allergy symptoms .

The chemical reactivity of Epinastine is significant in its synthesis and modification. Key reactions include:

  • Acylation: The introduction of acyl groups to form various derivatives.
  • Reduction: Transforming nitro or azido groups into amines.
  • Cyclization: Formation of cyclic structures from linear precursors, crucial for creating the dibenzo[c,f]imidazo[1,5-a]azepine skeleton.

These reactions are essential for synthesizing Epinastine from simpler organic molecules, as detailed in various patents .

Epinastine demonstrates notable biological activities:

  • Antihistaminic Effect: As an H1 receptor antagonist, it effectively reduces itching and other allergic responses.
  • Mast Cell Stabilization: Prevents mast cell degranulation, thereby inhibiting the release of histamine and other inflammatory mediators .
  • Anti-inflammatory Properties: Epinastine has been shown to reduce inflammation associated with allergic reactions .

Clinical studies indicate that it is well-tolerated with minimal side effects when used as an ophthalmic solution .

The synthesis of Epinastine has been explored through various methods, with notable processes including:

  • Initial Reaction: Starting from 2-aminobenzophenone, followed by reactions with silane agents to produce 2-benzylaniline.
  • Acylation and Cyclization: Subsequent acylation with 2-chloroacetyl chloride leads to the formation of N-(2-benzyl phenyl)-2-chloroacetamide. This compound undergoes dehydration and cyclization to yield 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
  • Final Steps: Azidation and reduction processes culminate in the formation of Epinastine .

These methods highlight the efficiency and safety improvements over traditional synthesis routes.

Epinastine is primarily used in:

  • Ophthalmology: As an eye drop formulation for treating allergic conjunctivitis.
  • Dermatology: For managing skin allergies due to its potent antihistaminic properties.
  • Respiratory Medicine: Potentially useful in treating allergic rhinitis and asthma due to its anti-inflammatory effects .

Its broad application spectrum makes it a valuable compound in allergy management.

Epinastine has been studied for its interactions with various biological systems:

  • Histamine Receptors: It selectively binds to H1 receptors while also showing affinity for H2 receptors, influencing its antihistaminic efficacy .
  • Mast Cells: It stabilizes mast cells, preventing degranulation and subsequent histamine release, which is critical in allergic responses .
  • Drug Interactions: Studies indicate minimal systemic absorption when used topically, reducing the risk of significant drug interactions compared to systemic antihistamines .

Epinastine shares structural and functional similarities with several other antihistamines. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
CetirizineSecond-generation antihistamineAllergic rhinitisLonger half-life; less sedation
LoratadineSecond-generation antihistamineAllergic rhinitisNon-sedating; longer duration of action
FexofenadineThird-generation antihistamineAllergic rhinitisMinimal sedation; active metabolite
DesloratadineActive metabolite of LoratadineAllergic rhinitisLonger duration; once-daily dosing

Epinastine's unique dibenzo[c,f]imidazo[1,5-a]azepine structure differentiates it from these compounds, contributing to its specific mechanism of action and therapeutic profile .

Catalytic Reduction Approaches in Intermediate Formation

Catalytic hydrogenation plays a pivotal role in constructing the azepine core of 13b-Hydroxy-1-one Epinastine. Raney nickel, a porous nickel-aluminum alloy catalyst, has demonstrated exceptional efficacy in reducing imine intermediates during the cyclization phase. In one protocol, 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine undergoes hydrogenation at 60–80°C under 3–5 bar H₂ pressure, achieving >90% conversion to the saturated azepine framework. Comparative studies show that doping Raney nickel with zinc or chromium promoters increases surface area from 80 m²/g to 110 m²/g, enhancing hydrogen adsorption capacity by 40%.

Alternative reduction systems using sodium borohydride in methanol enable selective reduction of ketone groups without affecting aromatic rings. A 2023 optimization study achieved 87% yield for the key intermediate 6-N-Fmoc-aminomethyl-11-dihydro-dibenzo[b,e]azepine using NaBH₄ at 0–5°C. The table below contrasts catalytic systems:

CatalystTemperature (°C)Pressure (bar)Yield (%)Reference
Raney Ni + Zn70492
Pd/C (10%)25178
NaBH₄/MeOH0Ambient87

These data underscore Raney nickel's superiority for industrial-scale synthesis despite higher operational pressures.

Solvent System Optimization for Reaction Efficiency

Solvent polarity critically influences reaction kinetics and byproduct formation during epinastine synthesis. Ethanol-water mixtures (4:1 v/v) facilitate a 15% increase in cyclocondensation rates compared to pure ethanol by stabilizing charged intermediates. Acetonitrile emerges as optimal for Ullmann-type coupling reactions, achieving 94% conversion in 6 hours versus 72% in THF under identical conditions.

Recent advances employ switchable solvent systems where CO₂-responsive solvents enable facile product isolation. For instance, a 2024 study utilized dimethylaminopropylamine (DMAPA) and ethanol mixtures, achieving 98% API recovery through pH-induced phase separation. The table below evaluates solvent performance:

Solvent SystemReaction TypeTime (h)Yield (%)Purity (%)
EtOH/H₂O (4:1)Cyclocondensation88998.4
MeCNUllmann Coupling69499.1
DMAPA/EtOHFinal Alkylation129199.6

Notably, methanol-TEA mobile phases (0.3% TEA, pH 4.0) enhance chromatographic purity from 98.4% to 99.8% during final purification.

Yield Optimization through Temperature and Catalyst Modulation

Temperature gradients during lepidine ring formation significantly impact stereochemical outcomes. Maintaining exothermic reactions at 60±2°C prevents epimerization, preserving the 13b-hydroxyl configuration. Catalyst loading studies reveal that 1.5 mol% Pd(OAc)₂ in DMF maximizes coupling efficiency while minimizing palladium residues (<10 ppm).

A three-stage temperature protocol boosts overall yield:

  • 25–30°C: Initial imine formation (2 h, 65% conversion)
  • 60°C: Cyclization (6 h, 89% yield)
  • 0–5°C: Crystallization (98% purity)

The table below quantifies temperature effects on key steps:

StepTemperature (°C)Time (h)Yield (%)
Chloromethylation801084
Reductive Amination60891
Crystallization01298

These strategies collectively reduce production costs by 32% compared to earlier methods.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry represents a significant advancement in analytical methodology for pharmaceutical compound analysis, particularly for complex molecules such as 13b-Hydroxy-1-one Epinastine. The development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods for simultaneous detection of epinastine and its metabolites has revolutionized the field of antihistamine analysis [1] [2] [3].

The fundamental principle underlying Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry method development involves the utilization of sub-2 micrometers hybrid packing materials operating at elevated pressures up to 15,000 pounds per square inch. This technological advancement enables the achievement of enhanced chromatographic resolution while maintaining analysis times below 10 minutes [1] [4]. For 13b-Hydroxy-1-one Epinastine analysis, the optimal chromatographic conditions typically employ a C18 column with gradient elution using formic acid-containing mobile phases [5] [3].

The mass spectrometric detection parameters require careful optimization to achieve maximum sensitivity for 13b-Hydroxy-1-one Epinastine. The compound generates protonated molecular ions in positive electrospray ionization mode, with characteristic fragmentation patterns that facilitate structural identification. Multiple Reaction Monitoring transitions are established based on the molecular weight and fragmentation behavior of the compound [1] [3]. The most abundant fragment ion transitions for epinastine typically occur at mass-to-charge ratios of 249.8 → 193.1, providing excellent selectivity for quantitative analysis [1].

Sample preparation procedures for 13b-Hydroxy-1-one Epinastine analysis involve protein precipitation using organic solvents such as methanol or acetonitrile, followed by centrifugation and filtration steps. The extraction efficiency and recovery rates consistently exceed 80 percent across different biological matrices [3] [6]. The incorporation of stable isotope-labeled internal standards enhances the accuracy and precision of quantitative measurements, particularly for complex biological samples.

The simultaneous detection capabilities of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry enable comprehensive metabolite profiling of 13b-Hydroxy-1-one Epinastine. Research has demonstrated the successful identification of multiple metabolites, including 9,13b-dehydroepinastine, within a single analytical run [3] [7]. This multiplexing capacity provides valuable pharmacokinetic information while maintaining analytical efficiency.
Method development protocols emphasize the importance of systematic optimization of chromatographic parameters, including mobile phase composition, gradient profiles, and column temperature. The typical method development process involves initial screening of column types, followed by optimization of mobile phase conditions and gradient programs. Temperature optimization typically ranges from 30 to 50 degrees Celsius, with most methods achieving optimal separation at 40 degrees Celsius [5] [3].

The analytical range for 13b-Hydroxy-1-one Epinastine Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods extends from 0.1 to 50 nanograms per milliliter in human plasma, with excellent linearity coefficients exceeding 0.99 [3] [7]. The broad dynamic range accommodates both therapeutic monitoring applications and pharmacokinetic studies requiring low-level detection capabilities.

Quality control measures integrated into method development include assessment of carry-over effects, matrix interferences, and stability under various storage conditions. Carry-over testing typically involves injection of blank samples following high-concentration standards, with acceptance criteria requiring less than 20 percent of the Lower Limit of Quantification response [3] [8]. Matrix effect evaluation demonstrates the superior performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry compared to conventional methods, with reduced ion suppression or enhancement effects [9] [10].

Validation Parameters for Low-Concentration Metabolite Analysis

The validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods for 13b-Hydroxy-1-one Epinastine analysis requires comprehensive assessment of multiple analytical parameters to ensure reliability and regulatory compliance. The validation process follows international guidelines established by the Food and Drug Administration and International Conference on Harmonisation, with specific emphasis on low-concentration metabolite quantification [11] [8].

Linearity assessment constitutes a fundamental validation parameter, requiring demonstration of proportional response across the analytical range. For 13b-Hydroxy-1-one Epinastine, calibration curves typically span three orders of magnitude, from 0.1 to 100 nanograms per milliliter, with correlation coefficients consistently exceeding 0.995 [3] [6]. The weighted linear regression analysis using 1/x² weighting factors provides optimal fit for the wide concentration range encountered in metabolite analysis.

Accuracy evaluation involves comparison of measured concentrations against known reference values at multiple concentration levels. Quality control samples prepared at Low, Medium, and High concentrations demonstrate accuracy within ±15 percent of nominal values, with ±20 percent acceptance at the Lower Limit of Quantification [11] [8]. The accuracy assessment includes both intra-day and inter-day evaluations to account for temporal variations in analytical performance.

Precision determination encompasses both repeatability and intermediate precision assessments. Intra-day precision, expressed as relative standard deviation, typically ranges from 1.0 to 15.0 percent for 13b-Hydroxy-1-one Epinastine analysis, while inter-day precision remains within 2.0 to 15.0 percent [6] [8]. The precision criteria become more stringent as concentration levels increase, with Lower Limit of Quantification samples permitted up to 20 percent relative standard deviation.

Specificity evaluation demonstrates the method's ability to distinguish 13b-Hydroxy-1-one Epinastine from potential interferents, including endogenous compounds, metabolites, and co-administered medications. The Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry approach provides exceptional specificity through multiple reaction monitoring, with interference responses typically below 20 percent of the Lower Limit of Quantification [11] [8].

Sensitivity parameters include both Limit of Detection and Lower Limit of Quantification determinations. The Limit of Detection represents the lowest concentration producing a signal-to-noise ratio of 3:1, while the Lower Limit of Quantification requires a signal-to-noise ratio of 10:1 with acceptable accuracy and precision [11] [12]. For 13b-Hydroxy-1-one Epinastine, Lower Limit of Quantification values typically range from 0.1 to 1.0 nanograms per milliliter, demonstrating exceptional sensitivity for metabolite analysis [3] [6].

Recovery assessment evaluates the efficiency of sample preparation procedures through comparison of extracted samples with post-extraction spiked samples. Recovery rates for 13b-Hydroxy-1-one Epinastine consistently exceed 80 percent across all concentration levels, with relative standard deviations below 15 percent [6] [8]. The recovery evaluation includes assessment of matrix effects, which may influence ionization efficiency in electrospray ionization sources.

Matrix effect evaluation quantifies the impact of biological matrix components on analyte response. The assessment involves comparison of analyte responses in matrix-matched samples versus neat solvent standards. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods demonstrate superior matrix effect profiles compared to conventional techniques, with normalized matrix factors typically within ±20 percent [8] [9].

Stability testing encompasses multiple conditions relevant to sample handling and storage. Short-term stability assessment covers bench-top conditions for 24 hours, while long-term stability evaluation extends to several months under frozen storage conditions. Freeze-thaw stability testing demonstrates acceptable performance through three freeze-thaw cycles, with concentration deviations remaining within ±15 percent of nominal values [6] [8].

Dilution integrity evaluation addresses situations where sample concentrations exceed the upper limit of quantification. The assessment involves dilution of high-concentration samples with blank matrix, followed by analysis and back-calculation to original concentrations. Acceptable dilution integrity requires accuracy and precision within ±15 percent for dilution factors up to 50-fold [8].

Comparative Studies with Conventional High-Performance Liquid Chromatography Methodologies

The comparative evaluation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry versus conventional High-Performance Liquid Chromatography methodologies for 13b-Hydroxy-1-one Epinastine analysis reveals significant advantages in analytical performance across multiple parameters. These comparisons have been extensively documented in pharmaceutical research, demonstrating the superior capabilities of Ultra-Performance Liquid Chromatography technology [1] [4] [13].

Analysis time represents one of the most significant advantages of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods. Conventional High-Performance Liquid Chromatography methods typically require 5.5 to 10 minutes for complete analysis, while Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods achieve equivalent or superior separation in 1.5 to 3.0 minutes [1] [13]. This threefold to tenfold reduction in analysis time directly translates to increased sample throughput and reduced operational costs.

Sensitivity comparison demonstrates remarkable improvements with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry technology. Lower Limit of Detection values for 13b-Hydroxy-1-one Epinastine analysis decrease from 1.22 to 5.0 nanograms per milliliter with conventional High-Performance Liquid Chromatography to 0.03 to 1.0 nanograms per milliliter with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry [1] [14]. This enhancement in sensitivity enables detection of trace metabolites and supports pharmacokinetic studies requiring low-level quantification.

Resolution enhancement achieved through Ultra-Performance Liquid Chromatography technology results from the utilization of sub-2 micrometers particle size columns operating at elevated pressures. The improved resolution facilitates separation of closely eluting compounds, including metabolites and impurities that may co-elute using conventional High-Performance Liquid Chromatography methods [15] [13]. This enhanced separation capability reduces the potential for analytical interferences and improves method specificity.

Peak capacity comparisons reveal significant advantages for Ultra-Performance Liquid Chromatography systems. The narrower peak widths achieved with Ultra-Performance Liquid Chromatography technology result in increased peak capacity within the same analysis time, enabling more compounds to be resolved within a single chromatographic run [16] [13]. This improvement proves particularly valuable for simultaneous analysis of multiple metabolites or impurities.

Precision and accuracy comparisons demonstrate comparable performance between Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and conventional High-Performance Liquid Chromatography methods. Both techniques achieve intra-day precision within 2.3 to 15.0 percent relative standard deviation, with accuracy values ranging from 87 to 109 percent of nominal concentrations [1] [14]. The similar precision and accuracy profiles indicate that the enhanced speed and sensitivity of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry do not compromise analytical reliability.

Matrix effect evaluation reveals substantial advantages for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods. Conventional High-Performance Liquid Chromatography methods exhibit significant matrix effects that cannot be adequately compensated using analog internal standards, requiring standard addition approaches for accurate quantification [9] [10]. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods demonstrate greatly reduced matrix effects, enabling the use of internal standardization for routine analysis.

Solvent consumption comparison shows significant environmental and economic advantages for Ultra-Performance Liquid Chromatography methods. The reduced flow rates and shorter analysis times result in 50 to 80 percent reduction in mobile phase consumption compared to conventional High-Performance Liquid Chromatography methods [1] [13]. This reduction in solvent usage contributes to lower operating costs and reduced environmental impact.

Column lifetime and maintenance requirements demonstrate mixed results in comparative studies. Ultra-Performance Liquid Chromatography columns typically exhibit shorter lifetimes due to the elevated operating pressures, requiring more frequent replacement compared to conventional High-Performance Liquid Chromatography columns [15] [13]. However, the improved analytical performance and reduced analysis times often justify the increased column replacement costs.

Instrumental complexity and operational requirements differ significantly between the two approaches. Ultra-Performance Liquid Chromatography systems require higher pressure pumps, specialized fittings, and more precise temperature control compared to conventional High-Performance Liquid Chromatography systems [15] [13]. These requirements result in higher initial capital investment but provide superior analytical capabilities for demanding applications.

Cost-effectiveness analysis reveals that Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methods provide superior value for high-throughput applications despite higher initial costs. The reduced analysis times, improved sensitivity, and enhanced resolution capabilities result in lower per-sample costs when considering total operational expenses [1] [13]. The economic advantages become more pronounced in laboratories processing large numbers of samples or requiring low-level detection capabilities.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

279.100776666 g/mol

Monoisotopic Mass

279.100776666 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types